molecular formula C8H10O2S B060963 Methyl 3-ethylthiophene-2-carboxylate CAS No. 189331-46-2

Methyl 3-ethylthiophene-2-carboxylate

Cat. No. B060963
M. Wt: 170.23 g/mol
InChI Key: IWTHVCISEKEOIS-UHFFFAOYSA-N
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Description

Methyl 3-ethylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophenes. It is widely used in scientific research applications due to its unique properties and potential benefits. In

Mechanism Of Action

The exact mechanism of action of Methyl 3-ethylthiophene-2-carboxylate is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Methyl 3-ethylthiophene-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages And Limitations For Lab Experiments

Methyl 3-ethylthiophene-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under typical lab conditions and can be stored for extended periods without significant degradation. However, it also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively low melting point, which can make it difficult to handle at elevated temperatures.

Future Directions

There are several potential future directions for research on Methyl 3-ethylthiophene-2-carboxylate. One area of interest is its potential use as a therapeutic agent in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another area of interest is its potential use in the development of new materials for use in electronic devices such as OLEDs and solar cells. Additionally, there is potential for further research on the mechanism of action of Methyl 3-ethylthiophene-2-carboxylate and its effects on various biochemical and physiological processes. Overall, there is much potential for further research on this compound and its potential applications.
Conclusion:
Methyl 3-ethylthiophene-2-carboxylate is a unique and versatile compound that has many potential applications in scientific research. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic effects and use in the development of new materials for electronic devices. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Scientific Research Applications

Methyl 3-ethylthiophene-2-carboxylate has been extensively used in scientific research for various purposes. It is widely used as a building block in the synthesis of novel thiophene-based compounds. It has been used in the development of new materials for use in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases.

properties

CAS RN

189331-46-2

Product Name

Methyl 3-ethylthiophene-2-carboxylate

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

methyl 3-ethylthiophene-2-carboxylate

InChI

InChI=1S/C8H10O2S/c1-3-6-4-5-11-7(6)8(9)10-2/h4-5H,3H2,1-2H3

InChI Key

IWTHVCISEKEOIS-UHFFFAOYSA-N

SMILES

CCC1=C(SC=C1)C(=O)OC

Canonical SMILES

CCC1=C(SC=C1)C(=O)OC

synonyms

METHYL 3-ETHYLTHIOPHENE-2-CARBOXYLATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Acetyl-2-thiophenecarboxylic acid methyl ester (3.87 g) synthesized in this manner was dissolved in methanol (50 ml), and sodium borohydride (0.95 g) was added under ice-cooling. The mixture was stirred at room temperature for 1 hour, and 1N hydrochloric acid (50 ml) was added. The mixture was extracted with ethyl acetate, and the extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3-(1-hydroxyethyl)-2-thiophenecarboxylic acid methyl ester (3.77 g). This product was dissolved in ethyl acetate (100 ml), and methanesulfonyl chloride (2.86 g), triethylamine (3.5 g) and dimethylaminopyridine (0.2 g) were added. The mixture was stirred at room temperature for 2 hours, and 1N hydrochloric acid (50 ml) was added. The mixture was extracted with ethyl acetate, and the extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was dissolved in acetone (100 ml), and sodium iodide (10 g) was added. The mixture was stirred at room temperature for 2 hours, and insoluble substances were removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography. The desired fractions were concentrated under reduced pressure to give 3-(1-iodoethyl)-2-thiophenecarboxylic acid methyl ester (3.0 g). 3-(1-iodoethyl)-2-thiophenecarboxylic acid methyl ester was dissolved in dimethylsulfoxide (10 ml), and sodium borohydride (0.4 g) was added at room temperature. The mixture was stirred for 1 hour, and 1N hydrochloric acid was added. The mixture was extracted with ethyl acetate, and the extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 3-ethyl-2-thiophenecarboxylic acid methyl ester (1.0 g). A mixture of 3-ethyl-2-thiophenecarboxylic acid methyl ester (1.0 g), 1N aqueous sodium hydroxide (15 ml), tetrahydrofuran (30 ml) and methanol (10 ml) was stirred at room temperature for 1 hour. The mixture was washed with diethyl ether, and the aqueous layer was acidified with 1N hydrochloric acid and extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3-ethyl-2-thiophenecarboxylic acid (0.9 g) as crystals.
Name
3-(1-iodoethyl)-2-thiophenecarboxylic acid methyl ester
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reactant
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10 mL
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solvent
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0.4 g
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0 (± 1) mol
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reactant
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